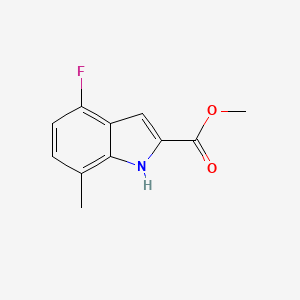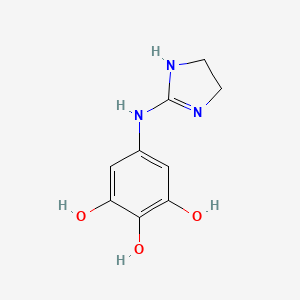
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol is a compound that features both an imidazole ring and a benzene ring with three hydroxyl groups The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring with hydroxyl groups at positions 1, 2, and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then coupled with a benzene derivative containing hydroxyl groups. The reaction conditions often include the use of solvents such as water or polar organic solvents, and the reactions are typically carried out at elevated temperatures to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
Applications De Recherche Scientifique
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Histidine: An amino acid containing an imidazole ring.
Catechol: A benzene derivative with two hydroxyl groups.
Uniqueness
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol is unique due to the combination of an imidazole ring and a benzene ring with three hydroxyl groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H11N3O3 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
5-(4,5-dihydro-1H-imidazol-2-ylamino)benzene-1,2,3-triol |
InChI |
InChI=1S/C9H11N3O3/c13-6-3-5(4-7(14)8(6)15)12-9-10-1-2-11-9/h3-4,13-15H,1-2H2,(H2,10,11,12) |
Clé InChI |
UOTHTBDYHCESDL-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)NC2=CC(=C(C(=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



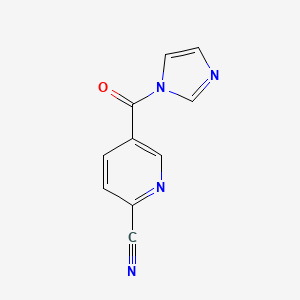
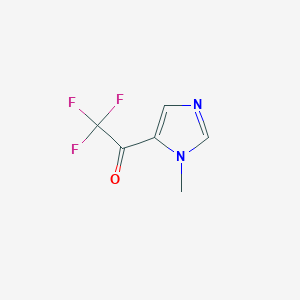
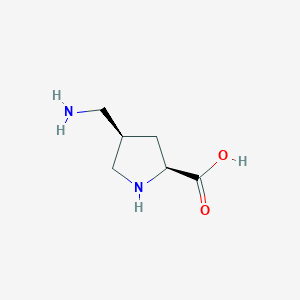

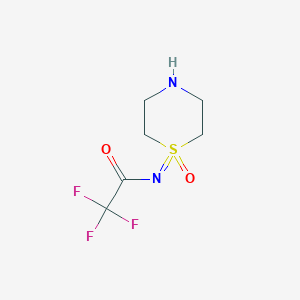
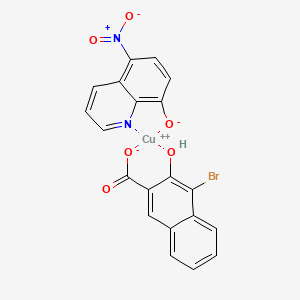
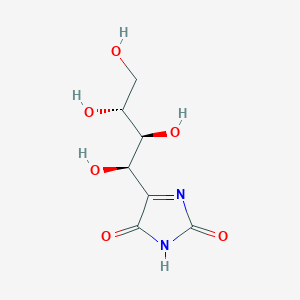
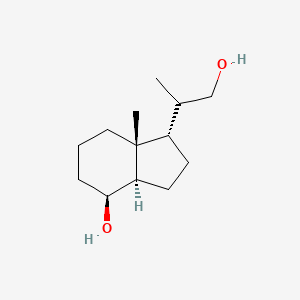
![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)

